N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
Analogues of σ Receptor Ligand for Therapeutic and Diagnostic Applications
A study highlighted the development of analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), targeting therapeutic and diagnostic applications in oncology. Modifications aimed at reducing lipophilicity involved substituting methylene groups with more polar functional groups, resulting in compounds with varied affinities for σ receptor subtypes and reduced antiproliferative activity. One analogue, (-)-(S)-9, demonstrated σ(2)-selectivity, appropriate lipophilicity for tumor cell entry, and moderate activity at the P-gp efflux pump, suggesting potential for PET radiotracer development and minimal antiproliferative effects (Abate et al., 2011).
5-HT1A Receptor Antagonists for Neuropsychiatric Disorders
Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated their potential as reversible, selective high-affinity 5-HT1A receptor antagonists. A cyclohexanecarboxamide derivative exhibited high brain uptake, slow clearance, and stability to defluorination compared to conventional standards, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Development of PET Radiotracers
A study on the development of fluorine-18-labeled 5-HT1A antagonists synthesized various derivatives to evaluate their biological properties in comparison to [11C]carbonyl WAY 100635. The research aimed to improve static measurement of 5-HT1A receptor distribution and dynamic changes in serotonin levels, with [18F]4d showing similar pharmacokinetic properties and specific binding ratios to [carbonyl-11C]4a, indicating its utility as a PET radioligand (Lang et al., 1999).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] for CNS Agents
Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents explored the preparation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating significant antitetrabenazine activity, a property associated with antidepressants (Martin et al., 1981).
Arylamides Hybrids as Tools for PET Radiotracers Development
A study focused on arylamides hybrids of two high-affinity σ2 receptor ligands, PB28 and RHM-1, for tumor diagnosis. The research aimed to obtain candidates for σ2 PET tracers development, identifying compounds with excellent σ(1)/σ(2) selectivities and moderate interaction with P-gp, which may limit their use in tumors overexpressing P-gp. Compound 15a emerged as an interesting tool due to its moderate P-gp interaction, suggesting its potential in developing σ(2) PET tracers useful for tumors overexpressing P-gp (Abate et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-cyclohexyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-16-7-9-18(10-8-16)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUFFKLHHPXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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